molecular formula C11H20N2O2 B7863521 1-(Oxane-4-carbonyl)piperidin-4-amine

1-(Oxane-4-carbonyl)piperidin-4-amine

Cat. No.: B7863521
M. Wt: 212.29 g/mol
InChI Key: IBJDDDSJCOXLDN-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)piperidin-4-amine, with the molecular formula C11H20N2O2, is a chemical compound of interest in scientific research, particularly in the field of carbon capture and utilization (CCU) . The compound features a piperidin-4-amine moiety, an amine-based functional group that is widely studied for its ability to react with and capture carbon dioxide (CO2) from various gas streams . Amine-based materials like this are investigated as solid chemisorbents due to their high selectivity for CO2, even from dilute sources such as flue gas or ambient air, making them potential tools for mitigating climate change . Research in this area focuses on developing adsorbents with high CO2 uptake capacities, good recyclability, and reduced regeneration energy penalties compared to traditional liquid amine solutions . This compound is provided exclusively for laboratory research purposes. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-10-1-5-13(6-2-10)11(14)9-3-7-15-8-4-9/h9-10H,1-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJDDDSJCOXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxane-4-carbonyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of piperidine with oxane-4-carbonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxane-4-carbonyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Oxane-4-carbonyl)piperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing compounds with piperidine moieties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Oxane-4-carbonyl)piperidin-4-amine with structurally related piperidin-4-amine derivatives, focusing on molecular properties, synthesis, and biological activities.

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Group Key Properties
This compound C₁₁H₁₈N₂O₂ 210.28* Oxane-4-carbonyl High polarity, moderate logP**
1-(Cyclohexylcarbonyl)piperidin-4-amine C₁₂H₂₂N₂O 210.32 Cyclohexylcarbonyl Lipophilic (logP ~2.5)
1-(4-Chlorobenzyl)piperidin-4-amine C₁₂H₁₅ClN₂ 230.72 4-Chlorobenzyl Electron-withdrawing substituent
1-(Oxetan-3-yl)piperidin-4-amine oxalate C₁₀H₁₈N₂O₃ 262.35 Oxetan-3-yl Increased solubility (salt form)
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine C₁₅H₂₂N₂O₂ 262.35 Acetyl + 4-methoxybenzyl Enhanced bioavailability

Calculated based on analogous compounds; *Predicted via computational models.

Key Structural and Functional Differences

Substituent Effects on Polarity and Solubility: The oxane-4-carbonyl group introduces an oxygen-rich, rigid ring, likely improving water solubility compared to cyclohexyl or benzyl analogs . 1-(Oxetan-3-yl)piperidin-4-amine oxalate demonstrates how oxygenated substituents (e.g., oxetane) and salt formation enhance solubility, a property inferred for the oxane analog .

Synthetic Routes: Acylation Reactions: Most analogs are synthesized via nucleophilic acyl substitution. For example, 1-(cyclohexylcarbonyl)piperidin-4-amine is prepared using cyclohexanecarbonyl chloride and 4-aminopiperidine under reflux . Microwave-Assisted Synthesis: Compounds like 1-(3-chlorobenzyl)piperidin-4-amine () are synthesized using microwave irradiation, reducing reaction times compared to traditional heating . Salt Formation: The oxalate salt of 1-(Oxetan-3-yl)piperidin-4-amine is formed via acid-base reaction, improving crystallinity and stability .

Pharmacological Activities :

  • Antimicrobial and Antifungal Activity : Substituted piperidin-4-amine derivatives (e.g., 1-(4-chlorobenzyl)piperidin-4-amine) exhibit broad-spectrum antimicrobial properties, attributed to interactions with microbial membranes or enzymes .
  • CNS Applications : Derivatives like 1-benzylpiperidin-4-amine () are explored for antipsychotic and cognition-enhancing effects due to their ability to cross the blood-brain barrier .
  • Enzyme Inhibition : 1-(3-(1H-Indol-2-yl)phenyl)piperidin-4-amine derivatives () inhibit AAA ATPase p97, a target in cancer therapy, highlighting the scaffold’s versatility .

Stability and Reactivity :

  • Oxidation Kinetics : 1-[(4-Chlorophenyl)methyl]piperidin-4-amine undergoes permanganate oxidation with a 1:4 stoichiometry, producing chlorobenzene and alanine derivatives. The reaction’s pseudo-first-order kinetics and activation parameters (ΔH‡ = 45 kJ/mol, ΔS‡ = −120 J/K·mol) suggest a complex mechanism involving intermediate formation .
  • Electron-Donating vs. Withdrawing Groups : Electron-withdrawing substituents (e.g., Cl in 4-chlorobenzyl) slow oxidation rates compared to electron-donating groups (e.g., methoxy in 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine) .

Table 2: Pharmacological and Kinetic Data

Compound Biological Target/Activity Key Findings Reference
1-(4-Chlorobenzyl)piperidin-4-amine Antimicrobial, Antifungal MIC = 2 µg/mL against C. albicans
1-(3-(1H-Indol-2-yl)phenyl)piperidin-4-amine AAA ATPase p97 Inhibition IC₅₀ = 0.8 µM (cell-based assay)
1-[(4-Chlorophenyl)methyl]piperidin-4-amine Oxidation Kinetics t₁/₂ = 45 min (alkaline KMnO₄, 303 K)
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Bioavailability LogP = 1.3; High membrane permeability

Biological Activity

1-(Oxane-4-carbonyl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes diverse research findings to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with an oxane carbonyl group. This unique configuration allows for various interactions with biological targets. The synthesis typically involves multi-step processes that allow for the functionalization of the piperidine core, leading to derivatives with enhanced biological properties.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the most notable biological activities associated with this compound is its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is crucial in regulating histone methylation, a key process in gene expression and cancer progression. Compounds structurally related to this compound have demonstrated potent inhibitory effects on LSD1, with inhibition constants (Ki) as low as 29 nM, indicating high selectivity and efficacy against related enzymes.

Table 1: Biological Activity Against LSD1

CompoundKi (nM)Biological Effect
This compound29Inhibition of LSD1
Related Compounds<50Increased H3K4 methylation

This inhibition leads to increased cellular H3K4 methylation, which is associated with the suppression of tumor cell proliferation in leukemia and solid tumors. The specificity of these compounds for LSD1 suggests their potential as targeted therapeutic agents in malignancies characterized by dysregulated histone methylation.

Cytotoxic Effects

Research has indicated that derivatives of this compound exhibit cytotoxic properties against various human tumor cell lines. For instance, studies have shown that these compounds can induce apoptosis and necrosis in cancer cells, highlighting their potential as anticancer agents. The mechanism involves activation of caspases, which are critical mediators in the apoptosis pathway .

Table 2: Cytotoxic Activity Against Tumor Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Molt 4/C8<10Induction of apoptosis
CEM<15Activation of caspases
L1210<20Necrosis observed

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes or receptors. The oxane carbonyl group acts as an electrophile, enabling covalent bonding with nucleophilic sites on proteins or other biomolecules, thereby inhibiting enzymatic activity or altering receptor functions .

Case Studies

Several case studies have highlighted the efficacy of compounds derived from this compound:

  • Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant reductions in cell viability and induction of apoptosis after treatment with concentrations below 20 µM .
  • In Vivo Studies : Animal models treated with derivatives showed reduced tumor growth rates compared to control groups, supporting the compound's potential for therapeutic use in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Oxane-4-carbonyl)piperidin-4-amine, and what key reaction conditions must be controlled?

The synthesis typically involves a multi-step process:

  • Step 1: React piperidin-4-amine with oxane-4-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Step 2: Purify the product using column chromatography or recrystallization. Critical conditions include maintaining anhydrous conditions, controlling temperature (0–5°C during acyl chloride addition), and using aprotic solvents (e.g., dichloromethane) to minimize hydrolysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the oxane carbonyl group (δ ~170 ppm for carbonyl carbon) and piperidine ring protons (δ 1.5–3.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (m/z ~254.37 g/mol).
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using silica gel plates .

Q. How does the oxane-4-carbonyl group influence the compound’s solubility and stability?

The oxane ring enhances solubility in polar solvents (e.g., ethanol, DMSO) due to its oxygen heteroatom, while the carbonyl group increases stability against hydrolysis compared to ester derivatives. Stability in aqueous buffers (pH 4–8) is critical for biological assays .

Advanced Research Questions

Q. How can researchers optimize the acylation step in the synthesis to minimize side reactions?

Optimization strategies include:

  • Using slow addition of oxane-4-carbonyl chloride to avoid localized overheating.
  • Employing scavengers (e.g., molecular sieves) to sequester water.
  • Screening bases (e.g., DMAP vs. triethylamine) to enhance reaction efficiency. Kinetic studies under varying temperatures (Arrhenius analysis) can identify optimal conditions .

Q. What mechanistic insights have been gained from DFT studies on oxidation pathways of similar piperidine derivatives?

Density Functional Theory (DFT) analyses reveal that permanganate oxidation proceeds via a cyclic transition state, with Ru(III) catalysts lowering activation energy by 15–20 kJ/mol. The oxane carbonyl group stabilizes intermediates through hydrogen bonding, favoring hydroxylation over ring cleavage .

Q. How can conformational analysis resolve structural ambiguities in this compound?

  • Rotational Barriers: Variable-temperature NMR identifies restricted rotation around the amide bond (ΔG‡ ~12 kcal/mol).
  • X-ray Crystallography: Resolves chair vs. boat conformations of the piperidine ring and oxane moiety.
  • Molecular Dynamics Simulations: Predict dominant conformers in solution, validated by NOESY correlations .

Q. What strategies mitigate competing reactions during nucleophilic substitution at the piperidine nitrogen?

  • Protecting Groups: Temporarily block the amine with Boc or Fmoc groups before acylation.
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis: Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the carbonyl group .

Q. How do steric and electronic effects of the oxane moiety influence bioactivity in receptor binding assays?

The oxane ring’s electron-rich oxygen increases hydrogen-bonding capacity with target receptors (e.g., serotonin transporters), while its rigidity reduces entropic penalties upon binding. Comparative studies with cyclohexanecarbonyl analogs show a 3-fold higher Ki due to improved fit in hydrophobic pockets .

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